Tomivosertib
描述
托米伏沙替是一种口服生物利用度高的丝氨酸/苏氨酸蛋白激酶1和2的丝氨酸/苏氨酸蛋白激酶相互作用的促分裂原活化蛋白激酶抑制剂。它具有潜在的抗肿瘤活性,正在研究其在癌症治疗中的作用。 托米伏沙替与丝氨酸/苏氨酸蛋白激酶相互作用的促分裂原活化蛋白激酶1和2结合并抑制其活性,这些激酶参与各种细胞过程,包括蛋白质合成的调节 .
作用机制
托米伏沙替通过抑制丝氨酸/苏氨酸蛋白激酶相互作用的促分裂原活化蛋白激酶1和2的活性来发挥作用。 这些激酶参与真核翻译起始因子4E在丝氨酸209上的磷酸化,这在蛋白质合成的调节中起着至关重要的作用 . 通过抑制这种磷酸化,托米伏沙替减少了致癌相关蛋白质(如c-Myc、Cyclin D1和程序性死亡配体1)的翻译 . 这种抑制导致肿瘤细胞增殖和肿瘤生长减少 .
生化分析
Biochemical Properties
Tomivosertib interacts with the enzymes MNK1 and MNK2, inhibiting their activity with IC50 values of 1-2 nM . This interaction leads to a dose-dependent reduction in the phosphorylation of eIF4E at serine 209 . This compound also dramatically downregulates PD-L1 protein abundance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In tumor cell lines, treatment with this compound leads to a dose-dependent reduction in eIF4E phosphorylation, potentially resulting in decreased tumor cell proliferation and tumor growth . In T cells, this compound has been shown to modulate T cell differentiation, enhancing CAR T cell activity .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of MNK1 and MNK2, enzymes that play a key role in the phosphorylation of eIF4E . This inhibition leads to a reduction in eIF4E phosphorylation at serine 209, a key step in the initiation of mRNA translation . This compound also dramatically downregulates PD-L1 protein abundance .
Temporal Effects in Laboratory Settings
The effects of this compound on SA took minutes to emerge and were reversible over time with this compound washout . This compound led to a profound loss of eIF4E Serine 209 phosphorylation, a specific target of the kinase, within 2 min of drug treatment .
Metabolic Pathways
This compound is involved in the MAPK/ERK pathway, specifically inhibiting the activity of MNK1 and MNK2 . This leads to a reduction in the phosphorylation of eIF4E, a key step in the initiation of mRNA translation .
准备方法
托米伏沙替的制备涉及几种合成路线和反应条件。 一种方法包括将化合物溶解在二甲基亚砜中,以形成浓度为每毫升40毫克的母液 . 托米伏沙替的工业生产方法没有广泛记录,但通常涉及大规模合成和纯化过程,以确保化合物的纯度和功效。
化学反应分析
托米伏沙替经历各种化学反应,包括抑制磷酸化和调节蛋白质合成。 已知它抑制真核翻译起始因子4E在丝氨酸209上的磷酸化,这是丝氨酸/苏氨酸蛋白激酶相互作用的促分裂原活化蛋白激酶的特异性底物 . 这些反应中常用的试剂和条件包括将托米伏沙替与其他药物(如紫杉醇)联合使用,以增强其功效 . 这些反应产生的主要产物包括蛋白质合成抑制和免疫应答调节。
科学研究应用
托米伏沙替具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在癌症研究中,托米伏沙替正在研究其通过调节T细胞分化来增强嵌合抗原受体T细胞疗法的功效的潜力 . 它在减少背根神经节神经元中的异位活性方面也显示出希望,这与神经性疼痛相关 . 此外,托米伏沙替正在研究其通过抑制蛋白质合成和调节免疫应答来增强其他癌症治疗(如紫杉醇)功效的潜力 .
相似化合物的比较
托米伏沙替在其作为丝氨酸/苏氨酸蛋白激酶相互作用的促分裂原活化蛋白激酶1和2抑制剂的高选择性和效力方面是独一无二的。 类似的化合物包括其他丝氨酸/苏氨酸蛋白激酶相互作用的促分裂原活化蛋白激酶抑制剂,例如eFT508和紫杉醇 . 托米伏沙替因其能够增强嵌合抗原受体T细胞活性并调节T细胞分化而脱颖而出,这在其他抑制剂中并不常见 .
属性
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBYUWLRDZAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022534 | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849590-01-7 | |
Record name | Tomivosertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomivosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOMIVOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。